molecular formula C20H20N2O3S B8180008 H-Cys(Bzl)-AMC

H-Cys(Bzl)-AMC

Cat. No.: B8180008
M. Wt: 368.5 g/mol
InChI Key: WSBODWFAIQZWSU-KRWDZBQOSA-N
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Description

H-Cys(Bzl)-AMC, also known as hydrogen cysteine benzylamide 7-amino-4-methylcoumarin, is a synthetic compound used primarily in peptide synthesis and biochemical research. It is a derivative of cysteine, an amino acid that contains a thiol group, which is often protected during peptide synthesis to prevent unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Cys(Bzl)-AMC typically involves the protection of the cysteine thiol group with a benzyl group. This is followed by the coupling of the protected cysteine with 7-amino-4-methylcoumarin. The reaction conditions often involve the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and automated synthesis of peptides, including those containing protected cysteine residues. The use of automated peptide synthesizers and high-throughput purification methods ensures the production of high-purity this compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

H-Cys(Bzl)-AMC undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

H-Cys(Bzl)-AMC has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex peptides and proteins, particularly those requiring cysteine residues.

    Biology: Employed in studies of protein folding, disulfide bond formation, and enzyme activity.

    Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

    Industry: Applied in the production of peptide-based materials and bioconjugates.

Mechanism of Action

The mechanism of action of H-Cys(Bzl)-AMC involves its role as a protected cysteine derivative in peptide synthesis. The benzyl group protects the thiol group of cysteine, preventing unwanted reactions during peptide chain elongation. Upon completion of the synthesis, the protecting group can be removed to yield the free thiol group, which can then participate in disulfide bond formation or other biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Cys(Bzl)-AMC is unique due to its coupling with 7-amino-4-methylcoumarin, which imparts specific fluorescent properties. This makes it particularly useful in biochemical assays and studies involving fluorescence detection .

Properties

IUPAC Name

(2R)-2-amino-3-benzylsulfanyl-N-(4-methyl-2-oxochromen-7-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-13-9-19(23)25-18-10-15(7-8-16(13)18)22-20(24)17(21)12-26-11-14-5-3-2-4-6-14/h2-10,17H,11-12,21H2,1H3,(H,22,24)/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSBODWFAIQZWSU-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CSCC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CSCC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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